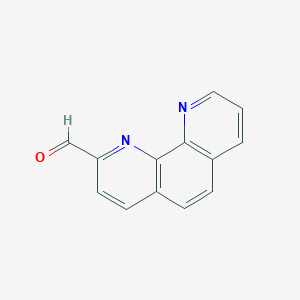

1,10-Phenanthroline-2-carbaldehyde

描述

1,10-Phenanthroline-2-carbaldehyde (CAS: 33795-37-8) is a derivative of 1,10-phenanthroline, featuring an aldehyde group at the 2-position of the heterocyclic backbone. Its molecular formula is C₁₃H₈N₂O, with a molecular weight of 208.22 g/mol . The compound is typically a light yellow powder with a purity of 95–97% and is stored under inert conditions (2–8°C, nitrogen atmosphere) to prevent degradation .

Synthetically, it is prepared via the oxidation of 2-methyl-1,10-phenanthroline using selenium dioxide (SeO₂) . Its primary application lies in coordination chemistry, where it serves as a precursor for ligands in spin-crossover (SCO) Fe²⁺ and Zn²⁺ complexes. These complexes exhibit structural robustness even in coordinating solvents like DMSO, making them valuable for studying SCO kinetics and thermodynamics .

属性

IUPAC Name |

1,10-phenanthroline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURLLZFZRLZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406119 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33795-37-8 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Vilsmeier-Haack Formylation of 1,10-Phenanthroline

- Principle: Introduction of an aldehyde group at the 2-position by electrophilic substitution using a Vilsmeier reagent.

- Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Conditions: Typically carried out under controlled temperature with stirring.

- Advantages: Direct formylation of 1,10-phenanthroline; suitable for laboratory-scale synthesis.

- Limitations: Requires careful control of reaction conditions to avoid overreaction or side products.

Selenium Dioxide Oxidation of 2-Methyl-1,10-Phenanthroline (Neocuproine)

- Principle: Oxidation of methyl groups to aldehyde groups by selenium dioxide.

- Procedure: React 2-methyl-1,10-phenanthroline with selenium dioxide in 1,4-dioxane with a small percentage of water.

- Conditions: Reflux for approximately 2 hours under stirring.

- Yield: Approximately 70% yield reported.

- Purification: Recrystallization from acetone yields pale yellow crystals.

- Characterization: Confirmed by 1H NMR, IR, and melting point analysis.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methyl-1,10-phenanthroline |

| Oxidizing Agent | Selenium dioxide (SeO2) |

| Solvent | 1,4-Dioxane with 4% water |

| Reaction Time | 2 hours reflux |

| Yield | ~70% |

| Product Appearance | Pale yellow crystals |

| Characterization Techniques | 1H NMR, IR, melting point |

Alternative Oxidation Methods

- Other oxidizing agents like potassium permanganate or chromium trioxide can oxidize aldehyde groups further or be used in related transformations but are less selective for direct aldehyde formation on phenanthroline.

Industrial and Large-Scale Synthesis Considerations

- Industrial synthesis is less documented but generally involves scaling up the laboratory methods, particularly the Vilsmeier-Haack formylation, due to its scalability and relatively straightforward reaction conditions.

- Challenges in industrial synthesis include controlling reaction temperature, managing hazardous reagents (e.g., POCl3), and ensuring efficient purification to minimize environmental impact and cost.

- Novel methods focus on improving safety, yield, and environmental friendliness, such as catalytic approaches or alternative solvents.

Comparative Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 1,10-Phenanthroline | DMF, POCl3 | Controlled temp, stirring | Moderate | Direct formylation; well-known | Requires hazardous reagents |

| Selenium Dioxide Oxidation | 2-Methyl-1,10-phenanthroline | Selenium dioxide, dioxane, water | Reflux 2 h | ~70 | Good yield; selective oxidation | Selenium compounds toxic; waste |

| Other Oxidation (KMnO4, CrO3) | Methyl-substituted phenanthrolines | KMnO4, CrO3 | Acidic medium | Variable | Strong oxidants | Less selective; overoxidation risk |

Detailed Research Findings

Synthesis via Selenium Dioxide Oxidation:

Shabaan et al. (2013) demonstrated the oxidation of 2,9-dimethyl-1,10-phenanthroline to the corresponding dialdehyde using selenium dioxide in dioxane, achieving a 70% yield with good purity confirmed by spectroscopic methods. This method is adaptable to monoformylation at the 2-position with appropriate stoichiometry and reaction control.Vilsmeier-Haack Formylation:

Widely cited in chemical literature, this method uses the Vilsmeier reagent generated in situ from DMF and POCl3 to introduce the aldehyde group. It is a classical approach for formylating aromatic heterocycles including phenanthroline derivatives. The reaction requires careful temperature control and post-reaction workup to isolate the aldehyde.Safety and Environmental Aspects: Some patents and recent research highlight the need for safer, more environmentally friendly synthesis routes due to the hazardous nature of reagents like phosphorus oxychloride and selenium dioxide. Efforts include using milder catalysts, alternative solvents, and optimized reaction conditions to reduce waste and improve safety.

化学反应分析

Types of Reactions: 1,10-Phenanthroline-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 1,10-Phenanthroline-2-carboxylic acid.

Reduction: 1,10-Phenanthroline-2-methanol.

Substitution: Derivatives of 1,10-phenanthroline with different functional groups at the second position.

科学研究应用

Coordination Chemistry

1,10-Phenanthroline-2-carbaldehyde serves as a crucial building block for synthesizing various coordination compounds and ligands. Its ability to form stable complexes with metal ions makes it a valuable tool in analytical and preparative coordination chemistry .

Table 1: Coordination Complexes Formed with this compound

| Metal Ion | Complex Type | Stability | Reference |

|---|---|---|---|

| Iron(II) | Tridentate ligand | High | |

| Copper(II) | Bidentate complex | Moderate | |

| Zinc(II) | Monodentate complex | Low |

Biological Applications

The compound has shown potential as an antitumor agent due to its interactions with DNA and metalloenzymes. Research indicates that it can stabilize telomeric DNA structures, leading to apoptosis in cancer cells .

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of derivatives based on 1,10-phenanthroline against various tumor cell lines including HeLa and MCF-7. The results indicated moderate cytotoxicity (IC50 values ranging from 30–80 μM), with some compounds exhibiting selectivity towards prostate cancer cells .

Sensor Development

This compound has been utilized in developing sensors for detecting metal ions due to its chelating properties. These sensors can be applied in environmental monitoring and biomedical diagnostics.

Table 2: Sensor Applications of this compound

作用机制

The mechanism of action of 1,10-Phenanthroline-2-carbaldehyde primarily involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metalloproteins and metalloenzymes. This chelation disrupts the normal function of these proteins, leading to various biological effects. For example, in the case of metallopeptidases, the removal of the metal ion required for catalytic activity results in the formation of an inactive apoenzyme .

相似化合物的比较

Comparison with Structurally Similar Compounds

1,10-Phenanthroline-2,9-dicarbaldehyde (CAS: 57709-62-3)

- Structure : Contains aldehyde groups at both 2- and 9-positions.

- Molecular Formula : C₁₄H₈N₂O₂; Molecular Weight : 236.23 g/mol .

- Synthesis : Prepared by oxidizing 2,9-dimethyl-1,10-phenanthroline with SeO₂, analogous to the 2-carbaldehyde derivative .

- Applications: Used in covalent organic frameworks (COFs) and macrocyclic compounds due to its dual reactive sites . Forms metal complexes with distinct stoichiometries, enabling diverse coordination geometries compared to monoaldehyde derivatives.

1,10-Phenanthroline-4-carboxaldehyde

- Structure : Aldehyde group at the 4-position instead of 2.

- Molecular Weight : 208.22 g/mol (same as 2-carbaldehyde isomer) .

- Reactivity : Positional isomerism alters electronic properties and metal-binding selectivity. The 4-carbaldehyde may exhibit weaker chelation due to steric hindrance compared to the 2-position, which is sterically favorable for bidentate coordination .

Phenanthrene-9-carbaldehyde (CAS: 4707-71-5)

- Structure : A phenanthrene derivative lacking nitrogen atoms, with an aldehyde at position 7.

- Molecular Formula : C₁₅H₁₀O; Molecular Weight : 206.24 g/mol .

- Coordination Chemistry: Unlike phenanthroline derivatives, it cannot act as a bidentate ligand, limiting its use in metal complexation.

Functional Group Variations

5-Nitro-1,10-Phenanthroline

- Structure : Nitro group at the 5-position.

- Molecular Weight : 275.26 g/mol .

- Electronic Effects : The electron-withdrawing nitro group reduces electron density on the phenanthroline backbone, altering redox behavior and metal-binding affinity compared to the electron-neutral aldehyde group .

1,10-Phenanthroline-2-carbonitrile

- Structure: Cyano group replaces the aldehyde.

- Applications: The nitrile group enables different coordination modes (e.g., π-backbonding with transition metals), offering pathways to novel catalytic or luminescent complexes .

Key Comparative Data

生物活性

1,10-Phenanthroline-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phenylhydrazone compound. Its structure allows for coordination with metal ions, which enhances its biological activity through the formation of metal complexes.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of metal complexes derived from 1,10-phenanthroline against various pathogens. For instance, silver(I) complexes with 1,10-phenanthroline demonstrated significant antifungal activity against Fonsecaea species, which are responsible for chromoblastomycosis. The minimum inhibitory concentration (MIC) values for these complexes ranged from 0.6 to 100 µM, indicating potent antifungal properties. The most effective complex was found to be [Ag(phen)₂]ClO₄ with an MIC of 1.2 µM against F. pedrosoi .

| Complex | MIC (µM) | Activity |

|---|---|---|

| [Ag(phen)₂]ClO₄ | 1.2 | Inhibits F. pedrosoi |

| [Ag₂(3,6,9-tdda)(phen)₄] | 0.6 | Reduces biofilm formation |

| Copper(II)-phenanthroline | Varies | Antimicrobial against various fungi |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines. For example, research has shown that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases . The ability to bind to DNA and interfere with cellular processes further supports its potential as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results demonstrated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

The findings suggest that higher concentrations significantly reduce cell viability, indicating potential therapeutic applications in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Coordination : The compound forms stable complexes with metal ions (e.g., silver and copper), enhancing its antimicrobial and anticancer activities.

- Reactive Oxygen Species Generation : It induces oxidative stress in cells, leading to apoptosis in cancer cells and inhibition of fungal growth.

- Enzyme Inhibition : As a metallopeptidase inhibitor, it disrupts essential enzymatic processes in pathogens like F. pedrosoi.

常见问题

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-2-carbaldehyde?

this compound is synthesized via a two-step protocol:

Methylation : Start with 1,10-phenanthroline and methylate the 2-position using dimethyl sulfate or iodomethane.

Oxidation : Treat the methylated intermediate with selenium dioxide (SeO₂) in refluxing dioxane or acetic acid to oxidize the methyl group to an aldehyde .

Key validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm the final product via ¹H NMR (aldehyde proton at ~10 ppm) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H NMR : Identify the aldehyde proton (δ ~10 ppm) and aromatic protons in the phenanthroline backbone (δ 8.5–9.5 ppm) .

- FTIR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ .

- UV-Vis : Analyze π→π* transitions (200–300 nm) and ligand-to-metal charge transfer (LMCT) bands in coordination complexes .

Note : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What are optimal storage conditions for this compound to prevent degradation?

- Temperature : Store at 2–8°C in amber glass bottles to avoid photodegradation.

- Atmosphere : Maintain under inert gas (N₂ or Ar) to prevent oxidation of the aldehyde group .

- Stability testing : Periodically analyze purity via HPLC or ¹H NMR to detect decomposition products like carboxylic acids .

Advanced Research Questions

Q. How can this compound be utilized in designing spin-crossover (SCO) complexes?

- Ligand design : Coordinate the aldehyde group with Fe²⁺ or Co³⁺ ions to create SCO-active complexes. Use cyclohexane-1,2-diamine derivatives to form Schiff base ligands .

- Characterization :

- Magnetic susceptibility : Detect spin-state transitions (high-spin ↔ low-spin) using SQUID magnetometry.

- ¹H NMR : Observe paramagnetic shifts in solution-phase SCO complexes at variable temperatures .

Example : Fe²⁺ complexes exhibit SCO behavior at 150–300 K, with hysteresis indicating bistability .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points) reported for 1,10-phenanthroline derivatives?

- Standardize measurement protocols : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and sample purity >99% .

- Address impurities : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography before analysis .

Case study : Reported melting points for 1,10-phenanthroline derivatives vary by ≤5°C due to polymorphic forms; DSC can distinguish between them .

Q. How to design coordination polymers using this compound?

Schiff base formation : Condense the aldehyde with diamines (e.g., ethylenediamine) to form tetradentate ligands.

Metal coordination : React with transition metals (e.g., Cu²⁺, Zn²⁺) to construct 1D chains or 2D networks.

Structural analysis : Use single-crystal X-ray diffraction to confirm topology (e.g., helical vs. ladder structures) .

Application : Such polymers exhibit tunable luminescence and porosity for gas storage .

Q. What are challenges in interpreting NMR spectra of metal complexes with this compound?

- Paramagnetic broadening : Fe²⁺ or Co³⁺ complexes may cause signal broadening. Use low-temperature NMR (e.g., 200 K) to reduce exchange effects .

- Dynamic processes : Detect ligand exchange kinetics via EXSY (exchange spectroscopy) NMR .

Workaround : Substitute diamagnetic metals (e.g., Zn²⁺) for preliminary spectral assignments .

Q. How to analyze reaction intermediates in condensation reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。